1-(4-Ethoxyphenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione
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Overview
Description
1-(4-Ethoxyphenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine-2,5-dione core, substituted with ethoxyphenyl and methoxyphenyl groups, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl bromide, methoxybenzene, and piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy and methoxy groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-2-propanone: Shares the methoxyphenyl group but differs in the core structure.
1-(4-Methoxyphenyl)ethanol: Contains the methoxyphenyl group and an alcohol functional group.
Uniqueness
1-(4-Ethoxyphenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H29N3O4 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-(4-methoxyanilino)piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H29N3O4/c1-3-31-21-10-6-19(7-11-21)27-23(28)16-22(24(27)29)26-14-12-18(13-15-26)25-17-4-8-20(30-2)9-5-17/h4-11,18,22,25H,3,12-16H2,1-2H3 |
InChI Key |
GQVKCKLTBQDGMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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